3-(Tert-butoxy)-2-(methylsulfanyl)phenol
Description
3-(Tert-butoxy)-2-(methylsulfanyl)phenol is a substituted phenolic compound characterized by a tert-butoxy (-O-C(CH₃)₃) group at the 3-position and a methylsulfanyl (-S-CH₃) group at the 2-position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are discussed in multiple contexts, including synthetic methodologies, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-9-7-5-6-8(12)10(9)14-4/h5-7,12H,1-4H3 |
InChI Key |
WAYXFTVHCBIIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1SC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2-(methylsulfanyl)phenol typically involves the introduction of the tert-butoxy and methylsulfanyl groups onto a phenol ring. One common method is the alkylation of 2-hydroxythiophenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-2-(methylsulfanyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol moiety can be reduced to a cyclohexanol derivative under hydrogenation conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-2-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the tert-butoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and reactivity. These interactions can influence the compound’s biological activity and its ability to interact with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity: The tert-butoxy group in 3-(tert-butoxy)-2-(methylsulfanyl)phenol likely increases lipophilicity compared to analogs with smaller alkoxy groups (e.g., methoxy). This property is critical for membrane permeability in bioactive compounds .
- Acidity: The methylsulfanyl group at the 2-position may slightly reduce phenolic acidity compared to hydroxyl or methoxy substituents due to its weaker electron-donating nature. For example, phenol (pKa ~10) is less acidic than thiophenol (pKa ~6.5), but methylsulfanyl substitution on a phenol ring would require experimental validation .
- This is observed in analogs like 3c, where bulky substituents influence solubility and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
